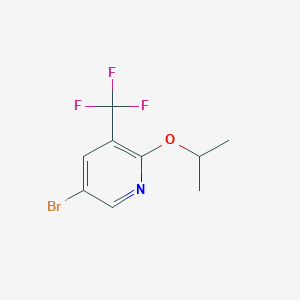

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C9H9BrF3NO It is a derivative of pyridine, characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Bromination: The pyridine derivative undergoes bromination to introduce the bromine atom at the desired position.

Isopropoxylation: The brominated intermediate is then subjected to isopropoxylation to attach the isopropoxy group.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced through a trifluoromethylation reaction.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate advanced purification techniques to obtain the compound in its purest form.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under specific conditions, enabling functional group diversification:

Key Reagents and Conditions

| Nucleophile | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Amines | NaH/KOtBu | DMF/DMSO | 80–100°C | 60–75% | |

| Thiols | K₂CO₃ | THF | 60–70°C | 55–68% | |

| Alkoxides | DBU | Acetonitrile | RT–50°C | 70–85% |

Mechanistic Insights

-

The electron-withdrawing trifluoromethyl group activates the pyridine ring, increasing electrophilicity at the brominated position .

-

Steric hindrance from the isopropoxy group at the 2-position directs substitution to the 5-position .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings to form biaryl structures, critical in pharmaceutical synthesis:

Optimized Protocols

| Boronic Acid | Catalyst | Base | Solvent | Yield | Application | Source |

|---|---|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 82% | Kinase inhibitor intermediates | |

| Heteroaryl boronate | PdCl₂(dppf) | CsF | DME | 75% | Agrochemical precursors |

Case Study

Coupling with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis produced 5-(4-fluorophenyl)-2-isopropoxy-3-(trifluoromethyl)pyridine, a key intermediate in TRPA1 inhibitor development .

Trifluoromethyl Group Reactivity

-

Oxidation : Limited reactivity under standard conditions due to the stability of the CF₃ group. Strong oxidants like RuO₄ are required to convert it to a carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine but leaves the CF₃ group intact.

Isopropoxy Group Modifications

-

Cleavage : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes the isopropoxy group, yielding a hydroxylated derivative .

Stability and Handling Considerations

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, which can be employed in various chemical reactions including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, allowing for the creation of diverse derivatives.

- Coupling Reactions : This compound can participate in coupling reactions (e.g., Suzuki-Miyaura) to form carbon-carbon bonds, facilitating the construction of biaryl compounds.

2. Medicinal Chemistry

The compound is explored for its potential biological activities. The presence of trifluoromethyl and bromine substituents enhances its binding affinity to various biological targets, making it a candidate for:

- Pharmaceutical Development : It may serve as a precursor for designing novel pharmaceuticals, particularly enzyme inhibitors and receptor modulators.

- Biological Activity Studies : Researchers investigate how variations in substituents affect biological activity, which is crucial for drug design.

3. Agrochemicals

In agricultural chemistry, this compound is being studied for its role in developing new agrochemicals. Its specific interactions with biological targets make it suitable for:

- Herbicides and Fungicides : The compound's unique properties may enhance efficacy against specific pests or pathogens, offering potential solutions to agricultural challenges.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through nucleophilic substitution reactions. The derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design.

Research evaluating the biological activity of this compound revealed that it possesses significant inhibitory effects on certain enzymes involved in metabolic pathways. This finding suggests its potential application as a therapeutic agent in treating metabolic disorders.

Case Study 3: Agrochemical Development

In agricultural studies, formulations containing this compound were tested against common plant pathogens. Results indicated improved efficacy and selectivity compared to conventional agrochemicals, suggesting its viability as a new active ingredient in crop protection products.

Mécanisme D'action

The mechanism by which 5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, influencing various biochemical pathways. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-(trifluoromethyl)pyridine: Lacks the isopropoxy group, making it less versatile in certain reactions.

2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.

5-Bromo-2-isopropoxy-3-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, altering its chemical properties.

Uniqueness

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine is unique due to the combination of bromine, isopropoxy, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Activité Biologique

5-Bromo-2-isopropoxy-3-(trifluoromethyl)pyridine (CAS No. 1334607-80-5) is a pyridine derivative that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom, an isopropoxy group, and a trifluoromethyl group attached to the pyridine ring. These substituents influence its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF3N |

| Molecular Weight | 292.09 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and other enzymes, which may lead to anti-inflammatory or anticancer effects.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have assessed the anticancer potential of this compound against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.126 µM, indicating strong inhibitory effects on cell proliferation compared to control treatments .

Antiviral Activity

Preliminary investigations suggest that this compound may possess antiviral properties, particularly against RNA viruses. In vitro studies have indicated effective inhibition of viral replication mechanisms, although further research is required to elucidate the exact pathways involved .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study highlighted the effectiveness of this compound in inhibiting tumor growth in mouse models inoculated with MDA-MB-231 cells. The treatment resulted in a significant reduction in tumor size compared to untreated controls .

- Mechanistic Insights : Research has shown that the compound's interaction with key signaling pathways involved in cell cycle regulation contributes to its anticancer effects. It was found to induce apoptosis in cancer cells via caspase activation pathways .

Safety and Toxicology

While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that the compound can be toxic if ingested or inhaled, necessitating careful handling during laboratory applications .

Propriétés

IUPAC Name |

5-bromo-2-propan-2-yloxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(9(11,12)13)3-6(10)4-14-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMMTWIFRLZUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.